1-(Pyrazin-2-yl)azetidin-3-ol chemical properties and structure
1-(Pyrazin-2-yl)azetidin-3-ol chemical properties and structure
An In-Depth Technical Guide to 1-(Pyrazin-2-yl)azetidin-3-ol: A Core Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 1-(Pyrazin-2-yl)azetidin-3-ol, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. While detailed public data on this specific molecule is sparse, its constituent moieties—the electron-deficient pyrazine ring and the strained, sp³-rich azetidine-3-ol—are well-characterized and prevalent in numerous approved therapeutics and clinical candidates. This document synthesizes established chemical principles to elucidate the structure, properties, reactivity, and synthetic pathways of 1-(Pyrazin-2-yl)azetidin-3-ol. Furthermore, we explore its potential applications as a core scaffold in drug development, particularly in the design of kinase inhibitors and other targeted therapies, providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of the Pyrazinyl-Azetidinol Scaffold
The confluence of aromatic and saturated heterocycles in a single molecular entity offers a powerful strategy for navigating chemical space in drug discovery. 1-(Pyrazin-2-yl)azetidin-3-ol is an exemplary embodiment of this principle. It marries the pyrazine ring, a bioisostere of pyridine and pyrimidine found in numerous clinically used agents[1], with the azetidine motif. Azetidines have emerged as vital "saturated heteroatom-rich" fragments that can improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional exit vector for further chemical elaboration.[2][3]
The pyrazine ring is an electron-deficient diazine, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its functionalization.[4] The azetidine ring, a four-membered heterocycle, possesses significant ring strain (approx. 25 kcal/mol), which governs its reactivity and conformational rigidity.[5] The hydroxyl group at the 3-position of the azetidine ring provides a crucial handle for derivatization, hydrogen bonding interactions with biological targets, or modification to modulate properties. This guide will deconstruct this molecule to provide a foundational understanding for its strategic application in research and development.
Chemical Structure and Physicochemical Properties
The structure of 1-(Pyrazin-2-yl)azetidin-3-ol is defined by an N-1 linkage between the secondary amine of the azetidin-3-ol ring and the C-2 position of the pyrazine ring.
Figure 1: Chemical structure of 1-(Pyrazin-2-yl)azetidin-3-ol.
Physicochemical Data Summary
| Property | Value (Predicted/Known) | Source/Rationale |
| Molecular Formula | C₇H₉N₃O | - |
| Molecular Weight | 151.17 g/mol | - |
| CAS Number | Not assigned | Multiple searches yielded no specific CAS number. |
| Appearance | Predicted: Off-white to yellow solid | Based on related compounds like 1-(6-chloropyrazin-2-yl)azetidin-3-ol.[6] |
| Melting Point | Predicted: >100 °C | Heterocyclic compounds with H-bond donors/acceptors are typically solids with moderate to high melting points. |
| Boiling Point | >300 °C (Decomposes) | High polarity and hydrogen bonding suggest a high boiling point. |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | The presence of polar N and O atoms suggests solubility in polar protic solvents. |
| pKa (Predicted) | ~6.5 (Azetidine N), ~0.6 (Pyrazine N) | Azetidine nitrogen is a moderately basic secondary amine. Pyrazine is a very weak base.[5] |
| LogP (Predicted) | ~ -0.5 to 0.5 | Calculated based on fragment contributions; indicates a relatively hydrophilic character. |
Synthesis and Characterization
The most logical and industrially scalable approach to synthesizing 1-(Pyrazin-2-yl)azetidin-3-ol is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of a halogenated pyrazine and the nucleophilicity of the azetidin-3-ol nitrogen.
Proposed Synthetic Workflow
The synthesis involves the reaction of 2-chloropyrazine with azetidin-3-ol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Figure 2: Proposed synthetic workflow for 1-(Pyrazin-2-yl)azetidin-3-ol.
Experimental Protocol (Representative)
Objective: To synthesize 1-(Pyrazin-2-yl)azetidin-3-ol.
Materials:
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2-Chloropyrazine (1.0 eq)
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Azetidin-3-ol hydrochloride (1.1 eq)
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Diisopropylethylamine (DIPEA) (2.5 eq)
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N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5-10 volumes)
Procedure:
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To a stirred solution of azetidin-3-ol hydrochloride (1.1 eq) in DMF (or DMSO) at room temperature, add DIPEA (2.5 eq). Stir for 15 minutes to liberate the free base.
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Add 2-chloropyrazine (1.0 eq) to the reaction mixture.
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Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of 2-chloropyrazine.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure product.
Causality Behind Choices:
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Base: A non-nucleophilic organic base like DIPEA is chosen to avoid competing with the azetidine nucleophile. An inorganic base like K₂CO₃ can also be used, particularly in solvents like DMSO.
-
Solvent: A polar aprotic solvent like DMF or DMSO is required to dissolve the reactants and facilitate the SNAr mechanism by stabilizing the charged Meisenheimer intermediate.
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Temperature: Heat is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyrazine ring.
Characterization Data (Predicted)
Structural confirmation would rely on standard spectroscopic methods. The following are predicted key signals:
| Technique | Predicted Observations |
| ¹H NMR | Pyrazine protons: δ ~8.0-8.5 ppm (3H, complex multiplets). Azetidine CH-OH: δ ~4.5-4.8 ppm (1H, quintet). Azetidine CH₂: δ ~3.8-4.2 ppm (4H, complex multiplets). OH proton: δ ~2.0-4.0 ppm (1H, broad singlet, D₂O exchangeable). |
| ¹³C NMR | Pyrazine carbons: δ ~130-155 ppm. Azetidine CH-OH: δ ~60-65 ppm. Azetidine CH₂: δ ~50-55 ppm. |
| IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~2900 (C-H stretch), ~1580, 1480 (C=N, C=C aromatic stretch). |
| Mass Spec (ESI+) | [M+H]⁺ = 152.08 |
Reactivity and Chemical Transformations
The reactivity of 1-(Pyrazin-2-yl)azetidin-3-ol is dictated by its three key functional components: the pyrazine ring, the azetidine nitrogen, and the secondary alcohol.
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Pyrazine Ring: The pyrazine ring is electron-deficient and can undergo further nucleophilic substitution if activating groups are present or introduced. It is generally resistant to electrophilic substitution.[7]
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Azetidine Nitrogen: The azetidine nitrogen is a secondary amine and is nucleophilic. However, its lone pair is delocalized into the pyrazine ring, reducing its basicity and nucleophilicity compared to a typical dialkylamine.
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Hydroxyl Group: The secondary alcohol at the C-3 position is the most versatile handle for further derivatization. It can undergo:
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O-Alkylation/O-Arylation: Reaction with alkyl or aryl halides under basic conditions (e.g., using NaH) to form ethers.
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Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions like EDC/HOBt) to form esters.
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Oxidation: Oxidation to the corresponding ketone, 1-(pyrazin-2-yl)azetidin-3-one, using reagents like Dess-Martin periodinane or Swern oxidation. This ketone is a valuable intermediate for further reactions like reductive amination.
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Biological Activity and Drug Development Applications
While no specific biological activity has been published for 1-(Pyrazin-2-yl)azetidin-3-ol itself, its core structure is a "privileged scaffold" found in compounds targeting a wide range of diseases. Pyrazine and azetidine derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[8]
Potential as a Kinase Inhibitor Scaffold
Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyrazine ring of 1-(Pyrazin-2-yl)azetidin-3-ol, with its two nitrogen atoms, is an excellent hinge-binding motif. The azetidin-3-ol portion can then be used to project a vector into the solvent-exposed region or toward other pockets of the enzyme, allowing for the optimization of potency and selectivity.
Figure 3: Logical relationship illustrating the role of the scaffold in kinase inhibition.
By derivatizing the hydroxyl group, medicinal chemists can introduce a variety of functional groups to target specific kinases involved in signaling pathways crucial for cancer cell proliferation, such as the RAS-MAPK or PI3K-Akt pathways.
Conclusion
1-(Pyrazin-2-yl)azetidin-3-ol represents a strategically valuable, yet underexplored, building block for modern drug discovery. Its synthesis is feasible through robust and scalable chemical transformations. The combination of a proven hinge-binding element (pyrazine) with a versatile, sp³-rich scaffold that improves drug-like properties (azetidin-3-ol) makes it an attractive starting point for the development of novel therapeutics. This guide provides the foundational chemical knowledge and strategic insights necessary for researchers to confidently incorporate this promising scaffold into their research and development programs, accelerating the discovery of next-generation medicines.
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